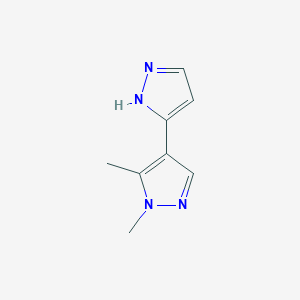
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a methoxy group, a piperidine ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves multiple steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid, which is then converted to its corresponding sulfonyl chloride derivative.
Formation of Sulfonyl Chloride: The sulfonyl chloride group is introduced using chlorosulfonic acid or thionyl chloride under controlled conditions.
Introduction of Piperidine Group: The piperidine-1-carbonyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the piperidine ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation Products: Methoxy group oxidation yields aldehydes or carboxylic acids.
Reduction Products: Reduction of the piperidine ring can yield piperidine derivatives with varying degrees of saturation.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for creating sulfonamide-based drugs and other bioactive compounds.
Biology
In biological research, this compound is used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Medicine
Medically, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, it is used in the production of specialty chemicals, including dyes, pigments, and polymers, due to its ability to introduce sulfonyl groups into various substrates.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is crucial in its role in modifying biological molecules and synthesizing complex organic compounds.
Molecular Targets and Pathways
Enzymes: It can inhibit or modify enzymes by reacting with active site residues.
Receptors: It may interact with receptor proteins, altering their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzenesulfonyl chloride: Lacks the piperidine-1-carbonyl group, making it less versatile in certain synthetic applications.
5-(piperidine-1-carbonyl)benzenesulfonyl chloride: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns and make it suitable for a wide range of applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics
Properties
CAS No. |
1269482-51-0 |
|---|---|
Molecular Formula |
C13H16ClNO4S |
Molecular Weight |
317.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



